

# Molecular structure and functional groups of 2-(2-Methoxyethoxy)-5-methylphenol

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## Compound of Interest

**Compound Name:** 2-(2-Methoxyethoxy)-5-methylphenol

**Cat. No.:** B8176744

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An In-Depth Technical Guide to 2-Methoxy-5-methylphenol

## Abstract

2-Methoxy-5-methylphenol, also known by synonyms such as 5-Methylguaiacol and Isocresol, is an aromatic organic compound with significant applications across the pharmaceutical, cosmetic, and flavor industries.[1][2] Its unique molecular architecture, featuring a phenol ring substituted with both a methoxy and a methyl group, imparts a range of desirable chemical properties, including antioxidant and antimicrobial activities.[2] This guide provides a comprehensive analysis of its molecular structure, the characteristics of its functional groups, its spectroscopic profile, and its chemical reactivity. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile chemical intermediate.

## Molecular Structure and Physicochemical Properties

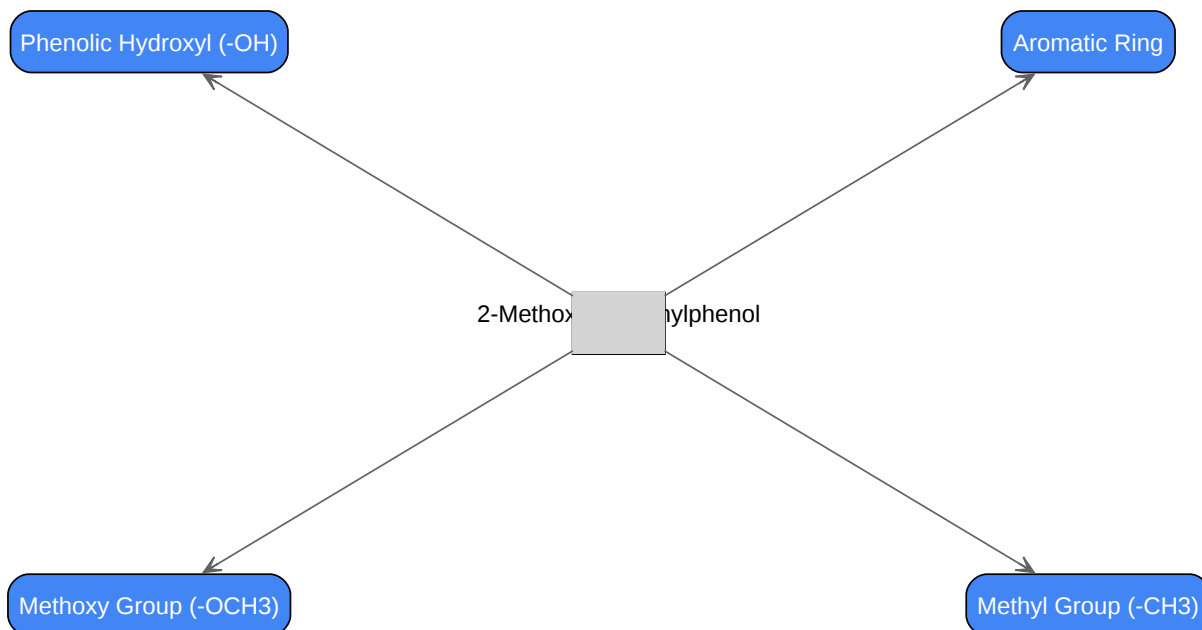
2-Methoxy-5-methylphenol is a substituted phenol, a class of compounds where a hydroxyl group is directly bonded to an aromatic ring.<sup>[3][4]</sup> Its structure consists of a benzene ring with a hydroxyl (-OH) group at position 1, a methoxy (-OCH<sub>3</sub>) group at position 2, and a methyl (-CH<sub>3</sub>) group at position 5. This specific arrangement of substituents dictates its physical and chemical behavior.

The key physicochemical properties are summarized below:

Property	Value	Source(s)
CAS Number	1195-09-1	[1][2][5][6][7][8]
Molecular Formula	C <sub>8</sub> H <sub>10</sub> O <sub>2</sub>	[1][2][6][7][9]
Molecular Weight	138.16 g/mol	[2][6][7][9]
Appearance	Yellow to light brown solid	[2][10]
Melting Point	32-39 °C	[2][5][8][10][11]
Boiling Point	115-117 °C at 20 mmHg; 226.4 °C at 760 mmHg	[2][5][8][10]
Solubility	Sparingly soluble in water (5.5 g/L at 25 °C)	[1][4]
IUPAC Name	2-methoxy-5-methylphenol	[6][9]

## Structural Diagram

The following diagram illustrates the molecular structure and the principal functional groups of 2-Methoxy-5-methylphenol.



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Caption: Molecular structure with key functional groups highlighted.

## Analysis of Functional Groups and Reactivity

The chemical personality of 2-Methoxy-5-methylphenol is a composite of its constituent functional groups. The interplay between the hydroxyl, methoxy, and methyl groups on the aromatic ring defines its reactivity.

### Phenolic Hydroxyl (-OH) Group

The hydroxyl group is the most reactive site on the molecule. Unlike aliphatic alcohols, the proximity of the aromatic ring makes the phenolic proton significantly more acidic.<sup>[3][12]</sup> This is due to the  $sp^2$  hybridized carbon of the benzene ring, which is electron-withdrawing, and the

ability of the resulting phenoxide ion to be stabilized by resonance, delocalizing the negative charge into the ring.[3]

- **Acidity:** It readily reacts with strong bases like sodium hydroxide to form a sodium phenoxide salt.[3][12] This property is fundamental to its role in synthesis, as the phenoxide is a potent nucleophile.
- **Nucleophilicity:** The phenoxide can participate in reactions such as Williamson ether synthesis to form more complex ethers or react with acyl halides and anhydrides to form esters.[13][14]
- **Electrophilic Aromatic Substitution (EAS):** The -OH group is a powerful activating group and an ortho, para-director for EAS reactions like halogenation, nitration, and sulfonation.[3][14]

## Methoxy (-OCH<sub>3</sub>) Group

The methoxy group also strongly influences the reactivity of the aromatic ring.

- **Electronic Effects:** Like the hydroxyl group, the methoxy group is a strong activating group for EAS due to the resonance donation of a lone pair of electrons from the oxygen atom.[15] It is also an ortho, para-director.[15] The combined directing effects of the -OH (position 1) and -OCH<sub>3</sub> (position 2) groups mean that incoming electrophiles will preferentially substitute at positions 4 and 6.
- **Chemical Stability:** The ether linkage (Aryl-O-CH<sub>3</sub>) is generally stable but can be cleaved under harsh conditions using strong acids like HBr or HI.[12][13] Cleavage will occur at the alkyl-oxygen bond, yielding the corresponding phenol (a catechol derivative in this case) and methyl halide.[12]

## Methyl (-CH<sub>3</sub>) Group and Aromatic Ring

The methyl group and the benzene ring itself complete the molecule's profile.

- **Methyl Group:** This group has a weak electron-donating effect through induction (hyperconjugation), slightly activating the ring.
- **Aromatic Ring:** The benzene ring provides a stable scaffold and is the site for electrophilic substitution reactions, which are heavily activated by the combined effects of the hydroxyl

and methoxy groups.<sup>[15]</sup>

## Spectroscopic Characterization Profile

The identification and confirmation of 2-Methoxy-5-methylphenol's structure rely on standard spectroscopic techniques. Based on its functional groups, the following spectral data can be predicted.

Spectroscopy	Expected Observations
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- Ar-H: 3 protons in the aromatic region (approx. 6.5-7.0 ppm), exhibiting complex splitting patterns due to their positions relative to each other.</li><li>- -OH: A broad singlet (can exchange with D<sub>2</sub>O), chemical shift is concentration-dependent (approx. 4.5-5.5 ppm).</li><li>- -OCH<sub>3</sub>: A sharp singlet for the 3 methoxy protons (approx. 3.8-3.9 ppm).</li><li>- -CH<sub>3</sub>: A sharp singlet for the 3 methyl protons (approx. 2.2-2.3 ppm).</li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- Aromatic Carbons: 6 distinct signals in the aromatic region (approx. 110-150 ppm). The carbons attached to oxygen (-OH, -OCH<sub>3</sub>) will be the most downfield.</li><li>- -OCH<sub>3</sub> Carbon: A signal around 55-60 ppm.</li><li>- -CH<sub>3</sub> Carbon: A signal around 20-22 ppm.</li></ul>
Infrared (IR)	<ul style="list-style-type: none"><li>- O-H Stretch: A broad, strong band around 3200-3500 cm<sup>-1</sup> (phenolic hydroxyl).</li><li>- C-H Stretch (sp<sup>3</sup>): Sharp bands just below 3000 cm<sup>-1</sup> (methyl/methoxy).</li><li>- C-H Stretch (sp<sup>2</sup>): Sharp bands just above 3000 cm<sup>-1</sup> (aromatic).</li><li>- C=C Stretch: Medium to weak bands in the 1450-1600 cm<sup>-1</sup> region (aromatic ring).</li><li>- C-O Stretch: Strong bands in the 1200-1260 cm<sup>-1</sup> region (aryl ether) and 1020-1075 cm<sup>-1</sup> region.</li></ul>
Mass Spec. (EI)	<ul style="list-style-type: none"><li>- Molecular Ion (M<sup>+</sup>): A strong peak at m/z = 138.<sup>[6][16]</sup></li><li>- Key Fragments: A prominent fragment at m/z = 123, corresponding to the loss of a methyl group ([M-15]<sup>+</sup>), is characteristic.<sup>[9][16]</sup> Other fragments may arise from the loss of CO or other rearrangements.</li></ul>

## Applications in Research and Industry

The compound's unique properties make it a valuable intermediate and additive.

- **Pharmaceutical Synthesis:** It serves as a building block for more complex molecules, particularly in the development of therapeutic agents for inflammation and pain relief.[2]
- **Cosmetics and Personal Care:** Due to its excellent antioxidant and antimicrobial properties, it is used to protect formulations from oxidative degradation and inhibit the growth of bacteria and fungi, thereby extending product shelf life.[1][2][10]
- **Flavor and Fragrance:** It is used as a flavoring agent in some food products.[1][2]

## Exemplary Experimental Protocol: Acylation of 2-Methoxy-5-methylphenol

This protocol details the esterification of the phenolic hydroxyl group, a common transformation that leverages the nucleophilicity of the phenoxide. This reaction is fundamental for creating derivatives for further synthesis or for use as pro-drugs.

### Workflow Diagram

Caption: Workflow for the acylation of 2-Methoxy-5-methylphenol.

### Step-by-Step Methodology

- **Reactant Preparation:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Methoxy-5-methylphenol (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or THF).
- **Deprotonation:** Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or pyridine, dropwise to deprotonate the phenolic hydroxyl group, forming the phenoxide in situ.
- **Acylation:** Slowly add the acylating agent, such as acetyl chloride or acetic anhydride (1.1 eq.), to the stirring solution. Allow the reaction to warm to room temperature.
- **Monitoring:** Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

- **Work-up:** Quench the reaction by adding a saturated aqueous solution of  $\text{NH}_4\text{Cl}$ . Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1M HCl, saturated  $\text{NaHCO}_3$ , and brine.
- **Isolation:** Dry the isolated organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude product via flash column chromatography on silica gel to yield the pure ester.
- **Validation (Trustworthiness):** Confirm the structure and purity of the final product using  $^1\text{H}$  NMR, IR spectroscopy, and mass spectrometry, comparing the data against expected values for the acylated derivative.

## Conclusion

2-Methoxy-5-methylphenol is a structurally well-defined aromatic compound whose utility is derived from the synergistic effects of its hydroxyl, methoxy, and methyl functional groups. The acidic and nucleophilic nature of the phenolic group, combined with the highly activated aromatic ring, makes it a reactive and versatile platform for chemical synthesis. Its proven applications as an antioxidant and antimicrobial agent underscore its commercial importance. A thorough understanding of its structure and reactivity, as outlined in this guide, is essential for its effective application in scientific research and industrial development.

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